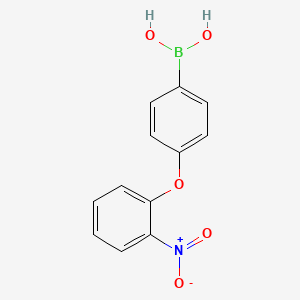

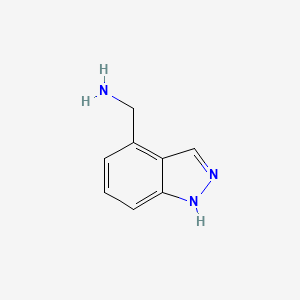

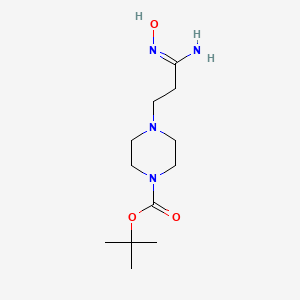

![molecular formula C18H24N6S B1386828 N-(tert-Butil)-6-fenil-2-piperazin-1-ilimidazo-[2,1-b][1,3,4]tiadiazol-5-amina CAS No. 1172988-91-8](/img/structure/B1386828.png)

N-(tert-Butil)-6-fenil-2-piperazin-1-ilimidazo-[2,1-b][1,3,4]tiadiazol-5-amina

Descripción general

Descripción

“N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine” is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles . Imidazole and thiadiazole are important heterocyclic compounds that are integral features of a variety of natural products and medicinal agents .

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step reaction sequence. For instance, a three-step reaction sequence involving the condensation of 1,3-dichloroacetone and thiourea, coupling with substituted piperazines to give intermediates, and cyclization with substituted α-bromoacetophenones has been reported .Chemical Reactions Analysis

Imidazole and thiadiazole derivatives have been found to exhibit a broad spectrum of pharmacological activities, which can be attributed to their ability to influence many cellular pathways necessary for the proper functioning of various biological systems .Aplicaciones Científicas De Investigación

Actividad antioxidante

Los derivados de tiazol, que incluyen el compuesto en cuestión, se ha encontrado que exhiben actividad antioxidante . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.

Actividad analgésica

Los derivados de tiazol también se ha encontrado que tienen propiedades analgésicas (alivian el dolor) . Esto los hace potencialmente útiles en el desarrollo de nuevos medicamentos para el manejo del dolor.

Actividad antiinflamatoria

Estos compuestos han mostrado efectos antiinflamatorios . La inflamación es una parte vital de la respuesta inmunitaria del cuerpo, pero la inflamación crónica puede provocar varios problemas de salud, incluidos algunos tipos de cáncer y la artritis reumatoide.

Actividad antimicrobiana

Se ha encontrado que los derivados de tiazol tienen propiedades antimicrobianas . Esto significa que podrían utilizarse en el desarrollo de nuevos medicamentos para combatir las infecciones bacterianas.

Actividad antifúngica

Estos compuestos también han mostrado propiedades antifúngicas . Esto podría hacerlos útiles para tratar las infecciones fúngicas, que pueden ser particularmente problemáticas en personas inmunodeprimidas.

Actividad antiviral

Los derivados de tiazol han demostrado actividad antiviral . Esto sugiere posibles aplicaciones en el tratamiento de infecciones virales, incluidas las causadas por el VIH .

Actividad antitumoral y citotóxica

Se ha encontrado que los derivados de tiazol tienen actividades antitumorales y citotóxicas . Esto significa que podrían utilizarse potencialmente en el desarrollo de nuevos tratamientos contra el cáncer. Por ejemplo, se sintetizó una serie de arilidenhidrazidas de ácido [6-(4-bromofenil)imidazo[2,1-b]tiadiazol-3-il]acético y se informó su actividad citotóxica en tres líneas celulares tumorales humanas .

Actividad neuroprotectora

Finalmente, estos compuestos han mostrado efectos neuroprotectores . Esto sugiere que podrían tener aplicaciones en el tratamiento de trastornos neurológicos, incluidas la enfermedad de Alzheimer y la enfermedad de Parkinson.

Direcciones Futuras

Mecanismo De Acción

Target of Action

N-(tert-Butyl)-6-phenyl-2-piperazin-1-ylimidazo-[2,1-b][1,3,4]thiadiazol-5-amine is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety has been associated with various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial

Mode of Action

It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This permits them to inhibit replication of both bacterial and cancer cells .

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication , which can affect various downstream cellular processes.

Result of Action

It is known that 1,3,4-thiadiazole derivatives can inhibit replication of both bacterial and cancer cells , which can lead to their death.

Análisis Bioquímico

Biochemical Properties

N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. Additionally, this compound can bind to DNA, thereby affecting gene expression and cellular functions .

Cellular Effects

The effects of N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine on various cell types are profound. It has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases. Moreover, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, thereby preventing cell proliferation. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine have been studied over time. It has been found to be relatively stable, with minimal degradation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity, including liver and kidney damage. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. This compound can also affect metabolic flux, leading to changes in the levels of various metabolites. Additionally, it can influence the activity of cofactors, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, it has been shown to accumulate in the nucleus, where it can exert its effects on gene expression .

Subcellular Localization

The subcellular localization of N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine is crucial for its activity. It has been found to localize in specific compartments, such as the nucleus and mitochondria. This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action. The activity and function of this compound are significantly influenced by its subcellular localization .

Propiedades

IUPAC Name |

N-tert-butyl-6-phenyl-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6S/c1-18(2,3)21-15-14(13-7-5-4-6-8-13)20-16-24(15)22-17(25-16)23-11-9-19-10-12-23/h4-8,19,21H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFBKYOLAPXIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(N=C2N1N=C(S2)N3CCNCC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

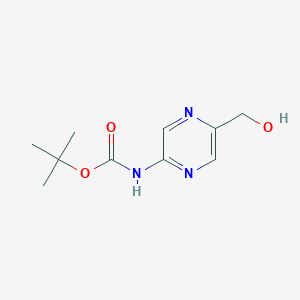

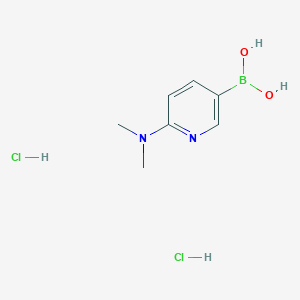

![(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386745.png)

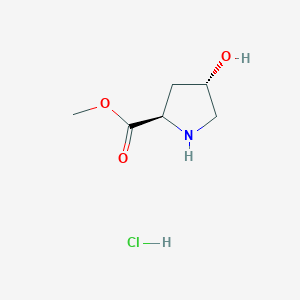

![1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one](/img/structure/B1386751.png)